(2S)-5-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
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Overview
Description
(2S)-5-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid, also known as Nα-Fmoc-Nδ-Dde-L-ornithine, is a compound used primarily in proteomics research. It is a derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle. The compound is characterized by its molecular formula C₃₀H₃₄N₂O₆ and a molecular weight of 518.60 g/mol .
Preparation Methods
The synthesis of Nα-Fmoc-Nδ-Dde-L-ornithine involves several steps. The starting material, L-ornithine, undergoes protection of the amino groups using Fmoc (9-fluorenylmethyloxycarbonyl) and Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the protection and deprotection steps. Industrial production methods may involve large-scale synthesis using automated peptide synthesizers to ensure high yield and purity .
Chemical Reactions Analysis
Nα-Fmoc-Nδ-Dde-L-ornithine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove protective groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents.
Scientific Research Applications
Nα-Fmoc-Nδ-Dde-L-ornithine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various biochemical reagents and diagnostic tools.
Mechanism of Action
The mechanism of action of Nα-Fmoc-Nδ-Dde-L-ornithine involves its role as a protected amino acid derivative. The Fmoc and Dde groups protect the amino groups during peptide synthesis, preventing unwanted side reactions. The compound interacts with various molecular targets, including enzymes and receptors, through its amino acid backbone. The pathways involved include the urea cycle and other metabolic pathways related to amino acid metabolism .
Comparison with Similar Compounds
Nα-Fmoc-Nδ-Dde-L-ornithine can be compared with other similar compounds such as:
Nα-Fmoc-L-ornithine: Lacks the Dde protective group, making it less versatile in certain synthetic applications.
Nα-Boc-Nδ-Dde-L-ornithine: Uses a different protective group (Boc) which may offer different reactivity and stability.
Properties
IUPAC Name |
(2S)-5-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)31-14-8-13-24(28(35)36)32-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,31H,8,13-17H2,1-3H3,(H,32,37)(H,35,36)/t24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDSRRQRYNCVMT-DEOSSOPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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